molecular formula C26H25N5O3S B15078541 N'-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide

N'-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide

Cat. No.: B15078541
M. Wt: 487.6 g/mol
InChI Key: FOYVLWFGEJEEOR-OVVQPSECSA-N
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Description

N’-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide is a complex organic compound with the molecular formula C26H25N5O3S It is characterized by the presence of a triazole ring, a sulfanyl group, and a hydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the condensation of 3,4-dimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 4,5-diphenyl-1,2,4-triazole-3-thiol under appropriate conditions to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions, purification processes, and ensuring the safety and efficiency of the production line.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the hydrazone moiety, potentially leading to the formation of hydrazines.

    Substitution: The triazole ring and sulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce hydrazines.

Scientific Research Applications

N’-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and binding affinities.

    Industry: It may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N’-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound’s triazole ring and hydrazide moiety are key functional groups that facilitate binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-1-(3,4-dimethoxyphenyl)ethylidene]-2-[(4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide
  • N’-[(E)-1-(3,4-dimethoxyphenyl)ethylidene]-2-[(5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide

Uniqueness

N’-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its structural features make it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C26H25N5O3S

Molecular Weight

487.6 g/mol

IUPAC Name

N-[(E)-1-(3,4-dimethoxyphenyl)ethylideneamino]-2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C26H25N5O3S/c1-18(20-14-15-22(33-2)23(16-20)34-3)27-28-24(32)17-35-26-30-29-25(19-10-6-4-7-11-19)31(26)21-12-8-5-9-13-21/h4-16H,17H2,1-3H3,(H,28,32)/b27-18+

InChI Key

FOYVLWFGEJEEOR-OVVQPSECSA-N

Isomeric SMILES

C/C(=N\NC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC=CC=C3)/C4=CC(=C(C=C4)OC)OC

Canonical SMILES

CC(=NNC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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